molecular formula C28H34FNO4 B123975 Fluvastatin t-butyl ester, (+)- CAS No. 194935-03-0

Fluvastatin t-butyl ester, (+)-

Cat. No.: B123975
CAS No.: 194935-03-0
M. Wt: 467.6 g/mol
InChI Key: USGKHYXJISAYPE-TYOAQRMGSA-N
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Description

Fluvastatin t-butyl ester, (+)- is a synthetic derivative of fluvastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Fluvastatin t-butyl ester, (+)- is a prodrug that is converted into its active form, fluvastatin, in the body. This compound is known for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluvastatin t-butyl ester, (+)- typically involves a multi-step process. One common method starts with the reaction of aniline with 2-bromopropane to form an intermediate compound. This intermediate undergoes several steps, including alkylation, esterification, and hydrolysis, to yield fluvastatin t-butyl ester, (+)- . The reaction conditions often involve the use of organic solvents, such as ethanol and acetonitrile, and catalysts like sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of fluvastatin t-butyl ester, (+)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the basic hydrolysis of its alkyl ester precursor, followed by purification steps such as recrystallization and lyophilization . The industrial methods are designed to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluvastatin t-butyl ester, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into the active form, fluvastatin.

Common Reagents and Conditions: Common reagents used in the reactions of fluvastatin t-butyl ester, (+)- include sodium hydroxide for hydrolysis, ethanol as a solvent, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major product formed from the reactions of fluvastatin t-butyl ester, (+)- is fluvastatin, the active form of the drug. This conversion is crucial for the compound’s therapeutic effects in lowering cholesterol levels .

Scientific Research Applications

Fluvastatin t-butyl ester, (+)- has several scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactions of statins. In biology and medicine, it is investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases . . In the pharmaceutical industry, fluvastatin t-butyl ester, (+)- is used in the development of new statin-based therapies.

Mechanism of Action

Fluvastatin t-butyl ester, (+)- exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, fluvastatin t-butyl ester, (+)- effectively reduces the production of cholesterol in the liver. The molecular targets and pathways involved include the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids.

Comparison with Similar Compounds

Fluvastatin t-butyl ester, (+)- is similar to other statins, such as lovastatin, simvastatin, and pravastatin. it has a shorter half-life, no active metabolites, extensive protein binding, and minimal cerebrospinal fluid penetration . These characteristics make fluvastatin t-butyl ester, (+)- unique among statins. Similar compounds include:

  • Lovastatin
  • Simvastatin
  • Pravastatin
  • Atorvastatin
  • Rosuvastatin

Each of these compounds has distinct pharmacokinetic properties and therapeutic applications, but they all share the common mechanism of inhibiting hydroxymethylglutaryl-coenzyme A reductase to lower cholesterol levels.

Properties

IUPAC Name

tert-butyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKHYXJISAYPE-TYOAQRMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035854
Record name Fluvastatin t-butyl ester, (+/-)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129332-29-2, 194935-03-0
Record name rel-1,1-Dimethylethyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129332-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvastatin t-butyl ester, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin t-butyl ester, (+)-
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Record name Fluvastatin t-butyl ester, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUVASTATIN T-BUTYL ESTER, (+)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUVASTATIN T-BUTYL ESTER, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E1456US3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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